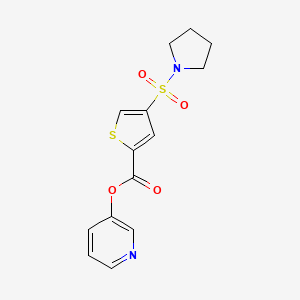
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPTC and is known for its ability to selectively inhibit a specific type of protein kinase, making it a valuable tool for studying various cellular processes.
作用機序
PPTC works by binding to the ATP-binding site of CaMKII, thereby preventing the kinase from phosphorylating its substrates. This selective inhibition of CaMKII activity allows researchers to study the specific role of this protein kinase in various cellular processes.
Biochemical and Physiological Effects:
PPTC has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of CaMKII activity, PPTC has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects make PPTC a valuable tool for studying the role of CaMKII in various disease states, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of PPTC is its selective inhibition of CaMKII activity, which allows researchers to study the specific role of this protein kinase in various cellular processes. Additionally, PPTC has been shown to have anti-inflammatory effects and to protect against oxidative stress, making it a valuable tool for studying the role of CaMKII in various disease states. However, one limitation of PPTC is its potential off-target effects, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving PPTC. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that CaMKII activity is dysregulated in these diseases, and PPTC may be a valuable tool for studying the specific role of CaMKII in these processes. Additionally, PPTC may have potential therapeutic applications in these diseases, although further research is needed to explore this possibility. Other future directions for research involving PPTC include its potential role in cancer and cardiovascular disease.
合成法
The synthesis of PPTC involves the reaction of 3-pyridinyl 2-thiophenecarboxylate with 1-pyrrolidinylsulfonyl chloride in the presence of a base. The resulting compound is then purified through a series of chromatography techniques to obtain a high-purity product.
科学的研究の応用
PPTC has been widely used in scientific research to study the role of protein kinases in various cellular processes. Specifically, PPTC has been shown to selectively inhibit the activity of a protein kinase called CaMKII, which is involved in processes such as synaptic plasticity and learning and memory. By inhibiting CaMKII activity, researchers can study the specific role of this protein kinase in these processes.
特性
IUPAC Name |
pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14(20-11-4-3-5-15-9-11)13-8-12(10-21-13)22(18,19)16-6-1-2-7-16/h3-5,8-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABRBLTVRMKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)
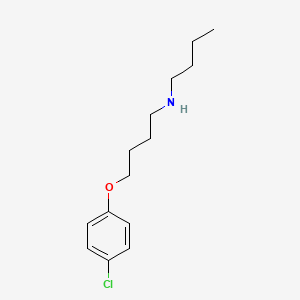
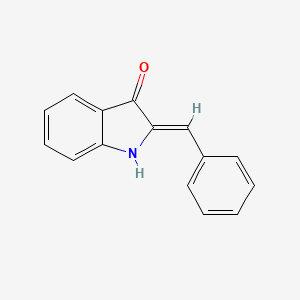
![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)

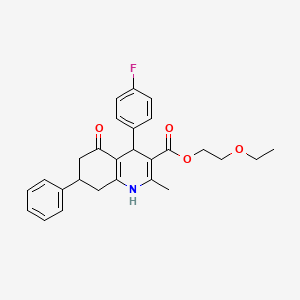
![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
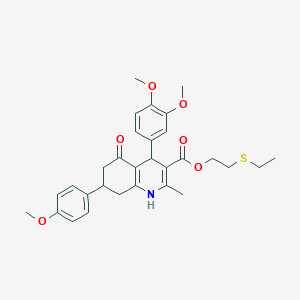
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)